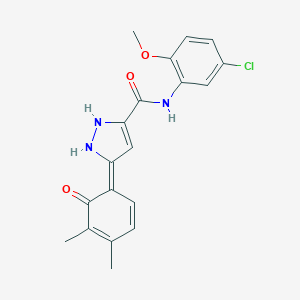
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, also known as CPMC-1, is a novel pyrazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to induce autophagy in cancer cells, which may further contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its selectivity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents for improved efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
In conclusion, this compound is a promising compound with potent anticancer effects. Its selectivity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for further research and development in the field of cancer therapy.
Métodos De Síntesis
The synthesis of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidenehydrazinecarboxamide in the presence of acetic acid and ethanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been found to inhibit tumor growth in animal models of breast and lung cancer.
Propiedades
Fórmula molecular |
C19H18ClN3O3 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-10-4-6-13(18(24)11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)5-7-17(15)26-3/h4-9,22-23H,1-3H3,(H,21,25)/b14-13- |
Clave InChI |
CUZFYRNTTHHRFH-YPKPFQOOSA-N |
SMILES isomérico |
CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)/C=C1)C |
SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
SMILES canónico |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)